molecular formula C12H16O5 B1310624 Methyl 2-(3,4,5-trimethoxyphenyl)acetate CAS No. 2989-06-2

Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Cat. No.: B1310624
CAS No.: 2989-06-2
M. Wt: 240.25 g/mol
InChI Key: IGXAJUPIDFDTTR-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of a trimethoxyphenyl group attached to an acetate moiety

Biochemical Analysis

Biochemical Properties

Methyl 2-(3,4,5-trimethoxyphenyl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they influence the compound’s ability to inhibit or activate these enzymes, thereby affecting various biochemical pathways. For instance, the inhibition of tubulin polymerization by this compound can lead to anti-cancer effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of P-glycoprotein (P-gp) and platelet-derived growth factor receptor β (PDGFRβ), which are involved in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with histone demethylases, leading to changes in chromatin structure and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the colchicine binding site of tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This action is critical for its anti-cancer properties. Additionally, this compound inhibits Hsp90, leading to the destabilization of its client proteins and affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity and affect cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and accumulates in tissues where it exerts its effects . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate typically involves the esterification of 3,4,5-trimethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4,5-trimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 3,4,5-trimethoxybenzoic acid.

    Reduction: 3,4,5-trimethoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4,5-trimethoxyphenyl)acetate has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

  • 3,4,5-trimethoxybenzoic acid
  • 3,4,5-trimethoxyphenylmethanol
  • 3,4,5-trimethoxyphenylacetic acid

Comparison: Methyl 2-(3,4,5-trimethoxyphenyl)acetate is unique due to its ester functional group, which imparts different reactivity compared to its acid and alcohol counterparts. The ester group makes it more lipophilic, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. This property distinguishes it from similar compounds and broadens its range of applications in medicinal chemistry and drug design.

Properties

IUPAC Name

methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXAJUPIDFDTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455483
Record name Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2989-06-2
Record name Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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